methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The aminoethyl group may enhance binding affinity to specific targets, influencing biological pathways such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the carboxylate ester group.
Serotonin: A neurotransmitter with an indole core and an aminoethyl group, but with a hydroxyl group instead of a carboxylate ester.
Melatonin: An indole derivative involved in regulating sleep-wake cycles, with a methoxy group and an acetamide group.
Uniqueness
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is unique due to the presence of both the aminoethyl group and the carboxylate ester group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4-5,13H2,1H3 |
InChI Key |
VHVKZYNFOTZHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCN |
Origin of Product |
United States |
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